

Summary of Perifosine Dosing from Clinical Trials

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Compound Focus: Perifosine

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Patient Population / Trial Context	Recommended Dose / MTD	Dosing Schedule	Key Toxicities	Citation
Adults: Solid Tumors (Single Agent)	150 mg/day (continuous daily dosing)	Daily without a loading dose. MTD not reached in another study up to 125 mg/m²/day .	Nausea, vomiting, fatigue.	[1] [2]

| **Adults: Solid Tumors** (Loading/Maintenance) | **Loading:** 900 mg (single dose) **Maintenance:** 150 mg/day | 900 mg load on Day 1, then 150 mg daily from Day 2. For subsequent cycles, loading dose was **300 mg**. | Diarrhea was dose-limiting. | [3] [4] | | **Pediatrics: CNS & Solid Tumors** (Single Agent) | **50 mg/m²/day** (Recommended Phase II Dose) | Daily dosing. An MTD was not defined, as doses up to 125 mg/m²/day were tolerated. | Neutropenia; rare hyperuricemia. | [2] | | **Pediatrics: Solid Tumors** (with Temsirolimus) | MTD defined for the **combination** | **Perifosine** loading dose followed by daily maintenance, combined with intravenous temsirolimus. | Not specified in summary; study aimed to find MTD for the combination. | [5] | | **Adults: Acute Leukemias** (with UCN-01) | **100 mg/day** (with UCN-01 65 mg/m²) | 150 mg every 6 hours on Day 1 (load), then 100 mg daily continuously. | Pericardial effusion, hypotension, hyperglycemia. | [6] |

Detailed Experimental Protocols

The following section details the methodology from two key studies that established foundational dosing schedules for **Perifosine**.

Protocol for Single Agent Perifosine in Adults (Loading/Maintenance Schedule)

This protocol is based on a phase I study designed to avoid gastrointestinal toxicity while achieving sustained plasma concentrations [3].

- **Study Population:** Adults (≥ 18 years) with advanced solid tumors for which standard therapy was not available.
- **Drug Administration:**
 - **Formulation:** 50 mg capsules.
 - **Cycle Length:** 28-day cycles.
 - **Dosing:**
 - **Loading Dose:** Administered on day 1 (as an inpatient). The recommended dose was **900 mg**, given as two 450 mg doses 6 hours apart.
 - **Maintenance Dose:** Commenced on day 2 or 3 and continued for a total of 21 days. The recommended dose was **150 mg** administered orally once daily. Days 22-28 were treatment-free.
 - **Subsequent Cycles:** The loading dose was reduced to 300 mg on day 1 of cycles 2 and beyond, with the maintenance dose remaining at 150 mg/day.
- **Supportive Care:** Antiemetic prophylaxis (e.g., granisetron, metoclopramide, dexamethasone) was administered 30–60 minutes before the loading dose.
- **Dose-Limiting Toxicity (DLT) & MTD:** The dose-limiting toxicity was **diarrhea**, which occurred at loading doses of 1200 mg and above. The MTD and recommended phase II dose was the schedule using a 900 mg loading dose and 150 mg daily maintenance.

Protocol for Single Agent Perifosine in Pediatric Patients

This protocol is from a phase I study of single-agent **Perifosine** in children with recurrent or refractory CNS and solid tumors [2].

- **Study Population:** Pediatric patients (≤ 21 years) with recurrent/refractory central nervous system (CNS) or solid tumors.
- **Drug Administration:**
 - **Formulation:** 50 mg tablets.

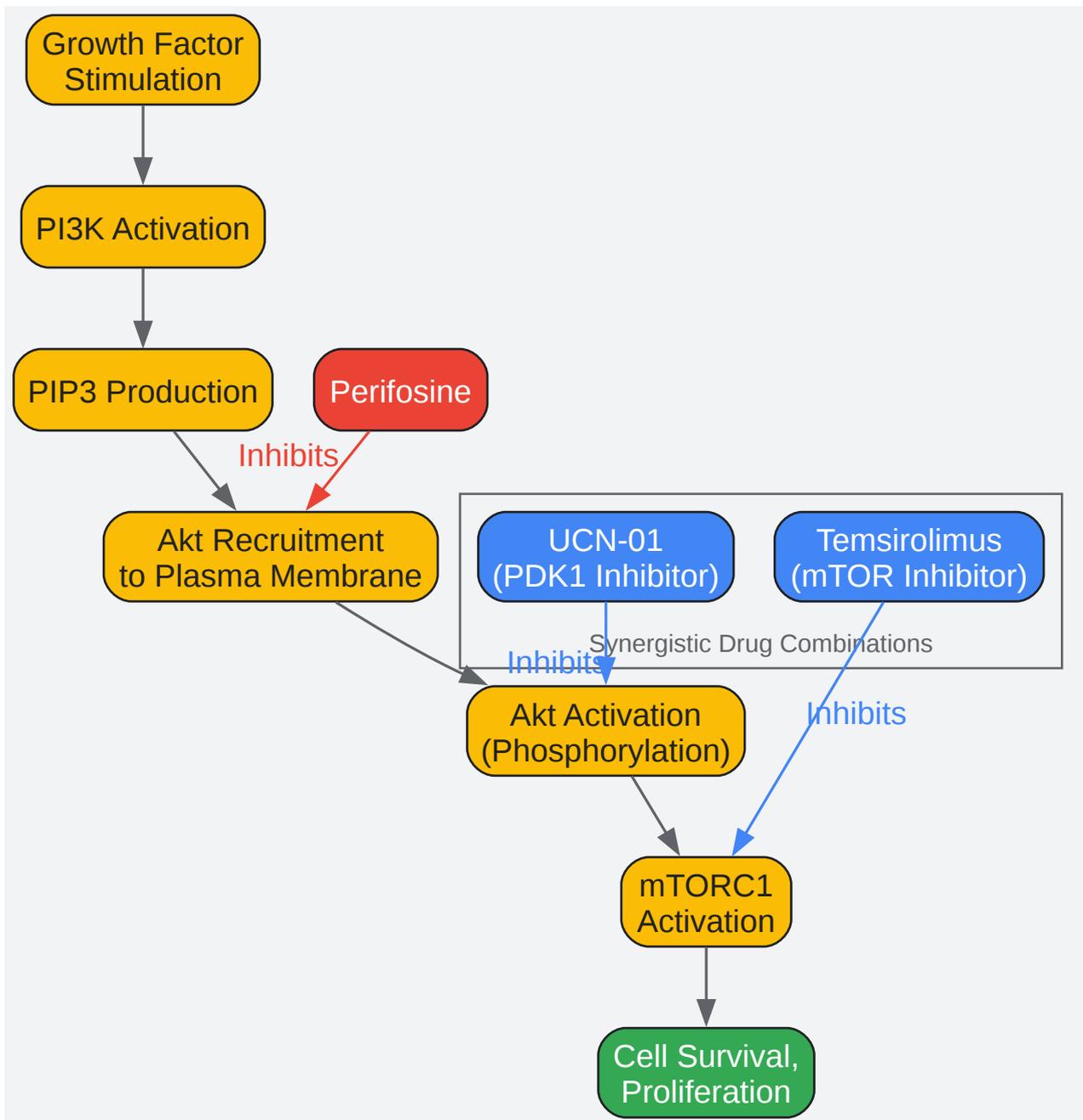
- **Dosing Scheme:** A "3+3" dose escalation design was used across five dose levels (25, 50, 75, 100, and 125 mg/m²/day). Due to **Perifosine**'s long half-life, the daily dose was administered as a loading dose on day 1, followed by maintenance doses every 1 to 4 days, with the frequency calculated based on the dose level and the patient's Body Surface Area (BSA) to achieve the target daily exposure.
 - **Safety Monitoring:** Patients underwent physical examination and laboratory assessment (CBC, serum chemistry) prior to enrollment, one week after starting treatment, and during the first week of each subsequent 28-day cycle.
 - **Key Findings:** Only one dose-limiting toxicity (grade 4 hyperuricemia) was observed. An MTD was **not defined** within the five dose levels investigated. The **recommended Phase II dose (RP2D)** was established as **50 mg/m²/day** due to its favorable safety profile and saturable pharmacokinetics above this dose.
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Pharmacological Background & Mechanism

Perifosine is a synthetic, orally bioavailable alkylphospholipid. Unlike conventional chemotherapy, it primarily acts on cell membranes to modulate signal transduction pathways rather than directly damaging DNA [7] [1].

- **Primary Mechanism:** Its most consistent pharmacodynamic activity is the inhibition of the Akt (Protein Kinase B) pathway. **Perifosine** interferes with the pleckstrin homology (PH) domain of Akt, preventing its recruitment to the plasma membrane. This blocks the phosphorylation and activation of Akt, a critical node in the PI3K/Akt/mTOR survival pathway [8] [7].
- **Additional Mechanisms:** Preclinical studies suggest **Perifosine** can also induce cell cycle arrest via p21 induction, activate stress pathways like JNK, and inhibit other kinases such as Protein Kinase C (PKC) [7] [1].

The following diagram illustrates the primary signaling pathway targeted by **Perifosine** and its synergistic combinations.



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Key Application Notes for Researchers

- **Schedule Dependency:** The pharmacokinetics of **Perifosine** are highly saturable. A loading dose is often critical to rapidly achieve therapeutic plasma concentrations, which are then maintained with a lower daily dose [3].

- **Toxicity Profile:** The primary dose-limiting toxicities are gastrointestinal, namely nausea, vomiting, and diarrhea. Fatigue is also common. Proactive anti-emetic support is essential, especially during loading doses [3] [1]. In pediatric studies, hematological toxicity like neutropenia was observed, as well as rare cases of hyperuricemia [2].
- **Combination Potential:** The rational combination of **Perifosine** with other agents targeting the PI3K/Akt/mTOR pathway (e.g., Temsirolimus) or intersecting pathways has a strong preclinical rationale and has been explored clinically to overcome resistance or enhance efficacy [5] [6] [8].
- **Population Differences:** Dosing must be carefully considered for the specific population. The pediatric RP2D (50 mg/m²/day) is notably lower than the flat daily maintenance dose used in adults (150 mg), highlighting the importance of dedicated pediatric trials [2].

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